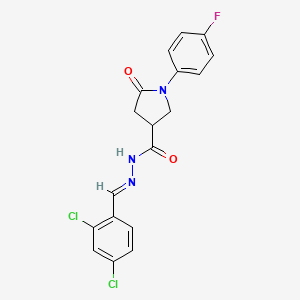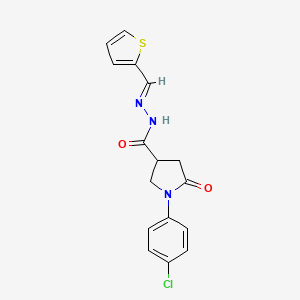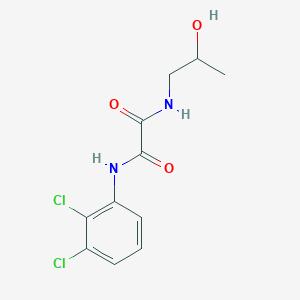![molecular formula C15H16N4O4S B3909829 N'-[1-(4-aminophenyl)ethylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B3909829.png)
N'-[1-(4-aminophenyl)ethylidene]-4-methyl-3-nitrobenzenesulfonohydrazide
説明
N-[1-(4-aminophenyl)ethylidene]-4-methyl-3-nitrobenzenesulfonohydrazide, commonly known as ANS, is an organic compound that is widely used in scientific research. ANS is a yellow crystalline powder that is soluble in water and organic solvents. It has been used in various research applications, including protein folding studies, enzyme kinetics, and ligand binding assays.
科学的研究の応用
ANS has been widely used in scientific research for various applications. One of the most common uses of ANS is in protein folding studies. ANS is a fluorescent dye that binds to hydrophobic regions of proteins. By monitoring the fluorescence of ANS, researchers can gain insights into the folding and unfolding of proteins.
ANS has also been used in enzyme kinetics studies. Enzymes are proteins that catalyze biochemical reactions in living organisms. ANS can be used to monitor the activity of enzymes by measuring changes in fluorescence over time.
In addition, ANS has been used in ligand binding assays. Ligands are molecules that bind to proteins and modulate their activity. ANS can be used to measure the binding affinity of ligands to proteins by monitoring changes in fluorescence.
作用機序
The mechanism of action of ANS is based on its ability to bind to hydrophobic regions of proteins. ANS is a relatively small molecule that can penetrate the hydrophobic core of proteins. Once bound, ANS undergoes a conformational change that results in an increase in fluorescence. The extent of fluorescence increase is proportional to the amount of ANS bound to the protein.
Biochemical and Physiological Effects:
ANS has no known biochemical or physiological effects on living organisms. It is a relatively inert compound that does not interact with biological systems.
実験室実験の利点と制限
ANS has several advantages for lab experiments. It is a relatively cheap and easy-to-use fluorescent dye that can be used to monitor protein folding, enzyme kinetics, and ligand binding assays. ANS is also stable and has a long shelf life, making it a convenient reagent for laboratory use.
However, ANS has some limitations for lab experiments. It is not suitable for use in living organisms due to its lack of specificity for particular proteins. ANS also has limited sensitivity and may not detect subtle changes in protein conformation.
将来の方向性
For ANS research include the development of more sensitive and specific fluorescent dyes and the use of ANS in drug discovery and development.
特性
IUPAC Name |
N-[(E)-1-(4-aminophenyl)ethylideneamino]-4-methyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c1-10-3-8-14(9-15(10)19(20)21)24(22,23)18-17-11(2)12-4-6-13(16)7-5-12/h3-9,18H,16H2,1-2H3/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFSMJSAMDPVSY-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NN=C(C)C2=CC=C(C=C2)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N/N=C(\C)/C2=CC=C(C=C2)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(1H-benzimidazol-2-yl)-2-(3-pyridinyl)vinyl]-3-bromobenzamide](/img/structure/B3909748.png)


![N'-{4-[(3-chloro-2-propen-1-yl)oxy]benzylidene}-2-(4-nitrophenyl)acetohydrazide](/img/structure/B3909787.png)
![5-(2,5-dimethylbenzoyl)-N-(2-hydroxyethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3909788.png)
![3,4-dimethoxy-N'-[(4-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B3909793.png)


![N-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3909817.png)
![N-[1-[(tert-butylamino)carbonyl]-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3909822.png)
![2-({5-[2-(3-fluorobenzoyl)carbonohydrazonoyl]-2-furyl}thio)-N-phenylacetamide](/img/structure/B3909825.png)
![N'-{4-[(3-chloro-2-propen-1-yl)oxy]benzylidene}-2-methoxyacetohydrazide](/img/structure/B3909831.png)
![1-methyl-1H-indole-2,3-dione 3-[O-(2-methoxybenzoyl)oxime]](/img/structure/B3909835.png)
![N-[1-{[(3-chlorophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3909840.png)